In Vivo Anticonvulsant Efficacy and Safety Margin of the 5,7-dione Analog
The direct analog, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (Compound 6t), demonstrates quantifiable in vivo differentiation. In the Maximal Electroshock (MES) model in mice, this diazaspiro[2.4]heptane scaffold achieved an ED50 of 12.5 mg/kg and a TD50 of 310 mg/kg, yielding a Protection Index (PI = TD50/ED50) of 24.8. [1]
| Evidence Dimension | Protection Index (PI) in MES Model |
|---|---|
| Target Compound Data | PI = 24.8 (ED50 = 12.5 mg/kg, TD50 = 310 mg/kg) |
| Comparator Or Baseline | Phenytoin, a clinically established anticonvulsant |
| Quantified Difference | Compound 6t's PI of 24.8 is reported as being superior to that of phenytoin. |
| Conditions | In vivo Maximal Electroshock (MES) test in mice; neurotoxicity assessed via rotarod test. |
Why This Matters
This data provides a benchmark for the therapeutic window achievable with this spirocyclic scaffold, justifying its selection over less characterized or potentially less safe acyclic alternatives in CNS drug discovery.
- [1] He, X.; Qiu, G.; Yang, J.; Xiao, Y.; Wu, Z.; Qiu, G.; Hu, X. Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. Eur. J. Med. Chem. 2010, 45 (9), 3818-3826. View Source
